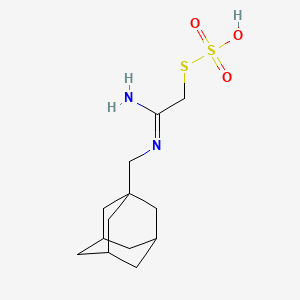

Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)

CAS No.: 40283-72-5

Cat. No.: VC16719506

Molecular Formula: C13H22N2O3S2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40283-72-5 |

|---|---|

| Molecular Formula | C13H22N2O3S2 |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | 1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane |

| Standard InChI | InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18) |

| Standard InChI Key | PBIXEKKBTRACPD-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a tricyclic adamantane framework substituted with a methylamidino group and a hydrogen thiosulfate ester. The adamantane moiety consists of three fused cyclohexane rings in a chair conformation, providing exceptional rigidity and thermal stability . The methylamidino group (-CH₂-C(=NH)-NH₂) is attached to one bridgehead carbon, while the thiosulfate ester (-SSO₃H) extends from the methanethiol sulfur atom. This configuration introduces polar functional groups to the otherwise hydrophobic adamantane core.

Stereochemical Considerations

Chemical Identity and Spectral Data

Molecular Identifiers

Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | 1.3 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 150 Ų | Cactvs 3.4.8.18 |

Source: PubChem computational descriptors

Synthesis and Reactivity

Hypothetical Synthetic Routes

While no peer-reviewed synthesis has been reported, plausible pathways include:

-

Adamantane Functionalization: Chlorination of 1-adamantylmethylamine followed by nucleophilic substitution with thiourea to form the thiol intermediate.

-

Thiosulfate Esterification: Reaction of the intermediate thiol with sulfur trioxide under controlled pH to yield the hydrogen thiosulfate ester .

Challenges in Synthesis

-

Adamantane’s inertness necessitates harsh reaction conditions (e.g., AlCl₃ catalysis at 80°C).

-

Thiosulfate esters are prone to hydrolysis, requiring anhydrous conditions .

Computational and Spectroscopic Predictions

IR Spectral Peaks (Predicted)

| Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S-S stretch | 510-525 | Strong |

| S=O asymmetric | 1170-1190 | Very strong |

| N-H bend (amidine) | 1600-1620 | Medium |

NMR Chemical Shifts (DFT-calculated)

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.65 | Singlet | Adamantane CH₂ |

| ¹H | 3.22 | Triplet | CH₂-SS |

| ¹³C | 35.8 | - | Adamantane quaternary C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume